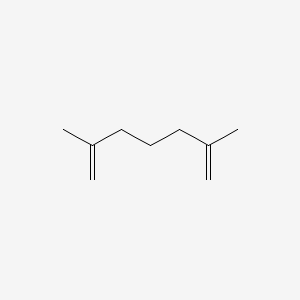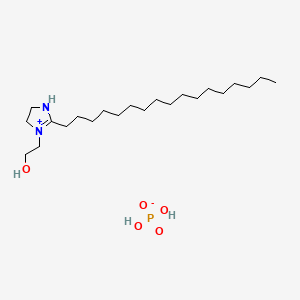
3,5-Dimethyl-2-pentylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-2-pentylpyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is known for its distinct aroma and is often found in various natural sources, including certain foods and beverages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-pentylpyrazine typically involves the reaction of appropriate aldehydes or ketones with ammonia or amines under controlled conditions. One common method is the cyclization of 2,5-dimethyl-3-pentanone with ammonia, followed by alkylation to introduce the pentyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-2-pentylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazines .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-2-pentylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in the chemical communication of certain insects, such as ants.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used as a flavoring agent in the food and beverage industry due to its distinct aroma.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-2-pentylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors and enzymes, modulating their activity. For example, in insects, it acts as a pheromone, influencing behavior and communication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-3-n-pentylpyrazine: Similar in structure but differs in the position of the pentyl group.
3,6-Dimethyl-2,5-pyrazinedicarboxylic acid 1-octen-3-yl ester: Another pyrazine derivative with different functional groups.
Uniqueness
3,5-Dimethyl-2-pentylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a pheromone in certain insect species and its use as a flavoring agent highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
50888-62-5 |
|---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3,5-dimethyl-2-pentylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-5-6-7-11-10(3)13-9(2)8-12-11/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
JHECZRZZPVHFGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NC=C(N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


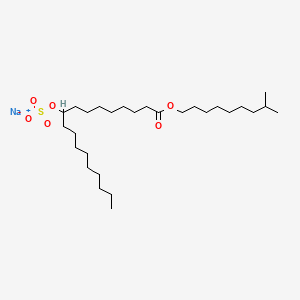
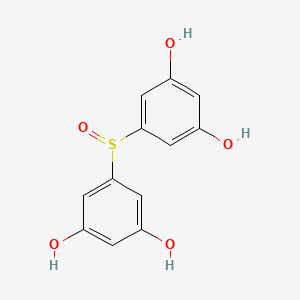
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)

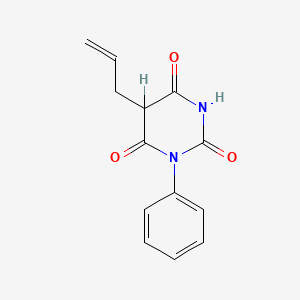

![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)


![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
